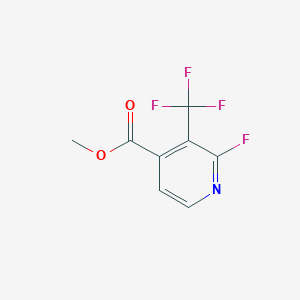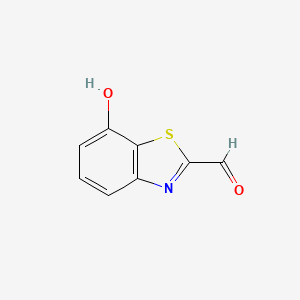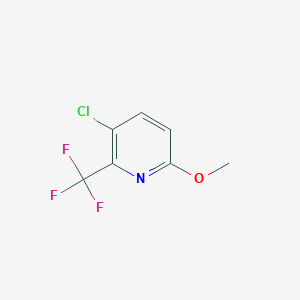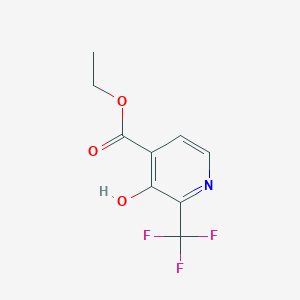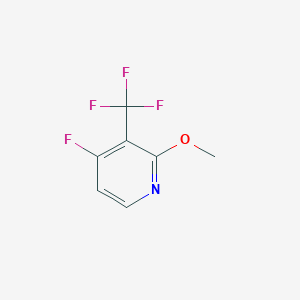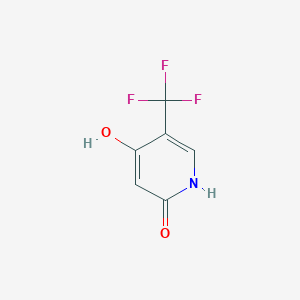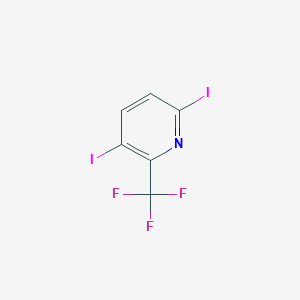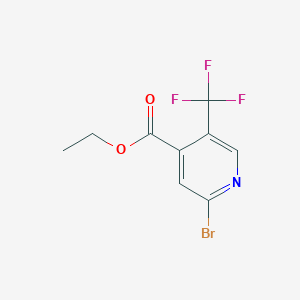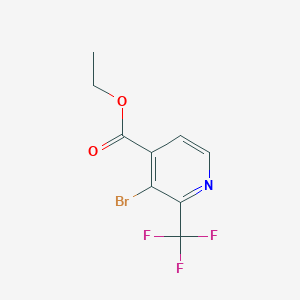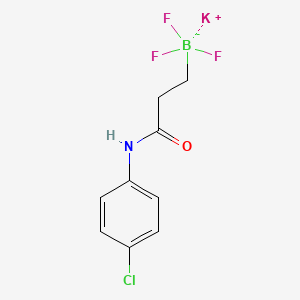
トリフルオロホウ酸カリウム(3-((4-クロロフェニル)アミノ)-3-オキソプロピル)
概要
説明
Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate is a member of the organotrifluoroborate family, which are organoboron compounds containing an anion with the general formula [RBF3]−. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions catalyzed by metals such as copper, rhodium, nickel, or palladium .
科学的研究の応用
Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate has a wide range of scientific research applications, including:
Biology: Its derivatives are used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and materials.
作用機序
- These salts have been extensively studied and find applications in several areas, including:
- Upon addition of a strong Lewis base, it can yield organodifluoroboranes (R-BF₂), which are valuable intermediates in organic synthesis .
Target of Action
Mode of Action
Action Environment
生化学分析
Biochemical Properties
Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate plays a significant role in biochemical reactions due to its ability to act as a nucleophilic partner in metal-catalyzed cross-coupling reactions. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The compound’s stability in air and moisture makes it a reliable reagent in these reactions . The interactions primarily involve the formation of transient complexes with metal catalysts, which then facilitate the transfer of the organic group to the target molecule .
Cellular Effects
Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate influences various cellular processes, particularly those involving cell signaling pathways and gene expression. The compound can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, potentially altering the flux of metabolites . Its impact on cell function includes modulation of signaling pathways that regulate cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of action of Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate involves its role as a nucleophilic partner in cross-coupling reactions. The compound forms transient complexes with metal catalysts, which then facilitate the transfer of the organic group to the target molecule . This process can lead to enzyme inhibition or activation, depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate can change over time due to its stability and degradation properties. The compound is known for its stability in air and moisture, which allows it to maintain its reactivity over extended periods . Long-term studies are necessary to fully understand its degradation products and their potential effects on cellular function .
Dosage Effects in Animal Models
The effects of Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate vary with different dosages in animal models. At lower doses, the compound may facilitate normal biochemical reactions without significant adverse effects. At higher doses, it could potentially lead to toxic effects, including enzyme inhibition and disruption of metabolic pathways . Detailed studies are required to establish the threshold levels and safe dosage ranges for this compound .
Metabolic Pathways
Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate is involved in various metabolic pathways, particularly those related to carbon-carbon bond formation. It interacts with enzymes and cofactors that facilitate these reactions, potentially altering metabolic flux and metabolite levels . The compound’s role in these pathways underscores its importance in biochemical research and organic synthesis .
Transport and Distribution
Within cells and tissues, Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical applications .
Subcellular Localization
The subcellular localization of Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, highlighting the importance of understanding its intracellular dynamics .
準備方法
The preparation of potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate typically involves the reaction of potassium fluoride with the corresponding boronic acid or boronate ester. This method is known for its simplicity, safety, and scalability, providing good to excellent yields of analytically pure products . Industrial production methods often involve crystallization techniques to purify the compound, which is beneficial for large-scale production .
化学反応の分析
Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroarene derivatives.
Reduction: It can be reduced to form aniline derivatives.
Substitution: It is commonly used in nucleophilic substitution reactions, particularly in metal-catalyzed cross-coupling reactions.
Common reagents and conditions used in these reactions include strong oxidative conditions for oxidation reactions and reducing agents for reduction reactions. The major products formed from these reactions are nitroarene and aniline derivatives .
類似化合物との比較
Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate is unique compared to other similar compounds due to its stability and versatility in various chemical reactions. Similar compounds include:
Potassium methyl 3-trifluoroboratobenzoate: Used in similar oxidation and reduction reactions.
Potassium 4-chlorophenyltrifluoroborate: Involved in Suzuki cross-coupling reactions as potent boronic acid surrogates.
These compounds share similar properties but differ in their specific applications and reactivity profiles, highlighting the uniqueness of potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate in its specific applications and stability.
特性
IUPAC Name |
potassium;[3-(4-chloroanilino)-3-oxopropyl]-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BClF3NO.K/c11-7-1-3-8(4-2-7)15-9(16)5-6-10(12,13)14;/h1-4H,5-6H2,(H,15,16);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTBQSKVVKRHON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(=O)NC1=CC=C(C=C1)Cl)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BClF3KNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


